2-Phenylethyl beta-primeveroside 2-Phenylethyl beta-primeveroside Phenylethyl primeveroside, also known as paxgp, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Phenylethyl primeveroside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, phenylethyl primeveroside is primarily located in the cytoplasm. Outside of the human body, phenylethyl primeveroside can be found in herbs and spices and tea. This makes phenylethyl primeveroside a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 129932-48-5
VCID: VC21180580
InChI: InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
SMILES: C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O
Molecular Formula: C19H28O10
Molecular Weight: 416.4 g/mol

2-Phenylethyl beta-primeveroside

CAS No.: 129932-48-5

Cat. No.: VC21180580

Molecular Formula: C19H28O10

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylethyl beta-primeveroside - 129932-48-5

Specification

Description Phenylethyl primeveroside, also known as paxgp, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Phenylethyl primeveroside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, phenylethyl primeveroside is primarily located in the cytoplasm. Outside of the human body, phenylethyl primeveroside can be found in herbs and spices and tea. This makes phenylethyl primeveroside a potential biomarker for the consumption of these food products.
CAS No. 129932-48-5
Molecular Formula C19H28O10
Molecular Weight 416.4 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Standard InChI InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
Standard InChI Key ZRGXCWYRIBRSQA-BMVMOQKNSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O
SMILES C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O

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